n-DODECYL-beta-D-MALTOSIDE

Catalog No.
S526490
CAS No.
69227-93-6
M.F
C24H46O11
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-DODECYL-beta-D-MALTOSIDE

CAS Number

69227-93-6

Product Name

n-DODECYL-beta-D-MALTOSIDE

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H46O11

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

NLEBIOOXCVAHBD-QKMCSOCLSA-N

SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

dodecyl maltoside, dodecyl(-beta-D-)maltoside, dodecyl-beta-D-maltoside, lauryl maltoside, n-dodecyl-beta-D-maltoside

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Description

The exact mass of the compound Dodecyl-beta-D-maltoside is 510.304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of disaccharide derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solubilization of Membrane Proteins

DDM acts as a detergent, forming micelles around the membrane proteins. These micelles shield the hydrophobic regions of the proteins, allowing them to disperse in water. This solubilization process is crucial for studying and purifying membrane proteins for further research PubChem: .

Preserving Protein Structure and Function

A key advantage of DDM is its ability to preserve the structure and function of membrane proteins during solubilization. Unlike harsher detergents, DDM's mild nature minimizes disruptions to the protein's structure. This characteristic makes DDM valuable for studying protein function and interactions with other molecules Sigma-Aldrich: .

Applications in Membrane Protein Research

Due to its ability to solubilize and preserve membrane proteins, DDM finds applications in various areas of membrane protein research, including:

  • Protein crystallization: DDM can facilitate the crystallization of membrane proteins, which is a crucial step in determining their three-dimensional structure Dojindo:
  • Functional assays: Solubilized membrane proteins using DDM can be employed in functional assays to study their activity and interactions with other molecules
  • Protein-lipid interactions: DDM can be used to investigate how membrane proteins interact with lipids in their natural environment

n-Dodecyl-beta-D-maltoside is a non-ionic surfactant and detergent, characterized by its unique structure that consists of a hydrophilic maltose head and a hydrophobic dodecyl tail. Its chemical formula is C24H46O11C_{24}H_{46}O_{11} with a molecular mass of 510.62 g/mol. This compound is known for its effectiveness in solubilizing membrane proteins and is widely used in biochemical and biophysical research settings .

DDM's primary mechanism of action involves its interaction with membrane proteins. The hydrophobic tail of DDM inserts into the hydrophobic core of the membrane, while the hydrophilic head interacts with the surrounding water environment. This interaction disrupts the lipid-protein interactions within the membrane, allowing the gentle extraction and solubilization of membrane proteins while maintaining their structure and function [, ].

The primary chemical reaction involving n-Dodecyl-beta-D-maltoside is its ability to form micelles in aqueous solutions. This occurs when the concentration exceeds the critical micelle concentration, leading to the aggregation of molecules into structures that can encapsulate hydrophobic substances. Additionally, it can participate in glycosylation reactions due to the presence of the maltose moiety, allowing it to react with various alcohols or amines under specific conditions .

n-Dodecyl-beta-D-maltoside exhibits several biological activities, primarily due to its surfactant properties. It is particularly effective in solubilizing membrane proteins, which is crucial for studies involving protein purification and characterization. The compound has been shown to stabilize proteins during purification processes and can enhance the activity of certain enzymes in vitro. Additionally, it has low toxicity, making it suitable for use in biological applications .

The synthesis of n-Dodecyl-beta-D-maltoside typically involves glycosylation reactions where a dodecyl group is attached to the anomeric carbon of maltose. Common methods include:

  • Direct Glycosylation: This method uses dodecanol and maltose in the presence of an acid catalyst to facilitate the formation of the glycosidic bond.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the reaction between dodecanol and maltose, resulting in a more selective synthesis with fewer by-products .

n-Dodecyl-beta-D-maltoside has numerous applications across various fields:

  • Biochemistry: Used extensively for solubilizing membrane proteins for structural studies.
  • Pharmaceuticals: Acts as a stabilizer in drug formulations.
  • Cosmetics: Utilized as an emulsifier due to its surfactant properties.
  • Food Industry: Occasionally used as an emulsifying agent in food products .

Research on n-Dodecyl-beta-D-maltoside has revealed its interactions with various biomolecules:

  • Protein Interactions: It effectively interacts with membrane proteins, aiding in their solubilization without denaturation.
  • Micelle Formation: Studies show that it forms stable micelles that can encapsulate other molecules, enhancing their solubility and bioavailability.
  • Effect on Enzyme Activity: It has been observed to modulate enzyme activities, potentially enhancing or inhibiting functions depending on concentration and conditions .

Several compounds share structural similarities with n-Dodecyl-beta-D-maltoside, particularly other alkyl glycosides. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Octyl-beta-D-glucosideShorter alkyl chain (octyl)More soluble in water than n-Dodecyl-beta-D-maltoside
Lauryl-beta-D-glucosideSimilar length alkyl chain (lauryl)Higher solubilization capacity for certain proteins
Dodecyl-beta-D-glucosideSimilar structure but with glucose insteadDifferent solubilizing properties compared to maltosides

n-Dodecyl-beta-D-maltoside stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing larger membrane proteins while maintaining their functionality . Its unique maltose headgroup also contributes to its lower toxicity compared to other surfactants.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

510.30401228 g/mol

Monoisotopic Mass

510.30401228 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DI107E57B4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Haji Abdolvahab M, Fazeli A, Fazeli MR, Brinks V, Schellekens H. The effects of dodecyl maltoside and sodium dodecyl sulfate surfactants on the stability and aggregation of recombinant interferon Beta-1b. J Interferon Cytokine Res. 2014 Nov;34(11):894-901. doi: 10.1089/jir.2013.0131. Epub 2014 Jun 23. PubMed PMID: 24956236.
2: Xu L, Matsunaga F, Xi J, Li M, Ma J, Liu R. n-Dodecyl β-D-maltoside specifically competes with general anesthetics for anesthetic binding sites. J Biomol Struct Dyn. 2014;32(11):1833-40. doi: 10.1080/07391102.2013.838699. Epub 2013 Sep 24. PubMed PMID: 24063524.
3: Fegyver E, Mészáros R. Complexation between Sodium Poly(styrenesulfonate) and Alkyltrimethylammonium Bromides in the Presence of Dodecyl Maltoside. J Phys Chem B. 2015 Apr 23;119(16):5336-46. doi: 10.1021/acs.jpcb.5b01206. Epub 2015 Apr 8. PubMed PMID: 25807451.
4: Boos J, Preisig N, Stubenrauch C. Dilational surface rheology studies of n-dodecyl-β-D-maltoside, hexaoxyethylene dodecyl ether, and their 1:1 mixture. Adv Colloid Interface Sci. 2013 Sep;197-198:108-17. doi: 10.1016/j.cis.2013.05.001. Epub 2013 May 9. Review. PubMed PMID: 23726302.
5: Hiruma-Shimizu K, Kalverda AP, Henderson PJ, Homans SW, Patching SG. Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. J Labelled Comp Radiopharm. 2014 Dec;57(14):737-43. doi: 10.1002/jlcr.3249. Epub 2014 Dec 9. PubMed PMID: 25491565.
6: Rouse SL, Marcoux J, Robinson CV, Sansom MS. Dodecyl maltoside protects membrane proteins in vacuo. Biophys J. 2013 Aug 6;105(3):648-56. doi: 10.1016/j.bpj.2013.06.025. PubMed PMID: 23931313; PubMed Central PMCID: PMC3736684.
7: Liu J, Wang F, Mao J, Zhang Z, Liu Z, Huang G, Cheng K, Zou H. High-sensitivity N-glycoproteomic analysis of mouse brain tissue by protein extraction with a mild detergent of N-dodecyl β-D-maltoside. Anal Chem. 2015 Feb 17;87(4):2054-7. doi: 10.1021/ac504700t. Epub 2015 Feb 5. PubMed PMID: 25646822.
8: Panagakou I, Touloupakis E, Ghanotakis DF. Structural characterization of hydroperoxide lyase in dodecyl maltoside by using circular dichroism. Protein J. 2013 Jan;32(1):1-6. doi: 10.1007/s10930-012-9454-1. PubMed PMID: 23076732.
9: Ali MS, Al-Lohedan HA. Biophysical characterization of the interaction between human serum albumin and n-dodecyl β-D-maltoside: A multi-technique approach. Colloids Surf B Biointerfaces. 2015 Oct 1;134:392-400. doi: 10.1016/j.colsurfb.2015.06.062. Epub 2015 Jul 4. PubMed PMID: 26218712.
10: Abel S, Lorieau A, de Foresta B, Dupradeau FY, Marchi M. Bindings of hMRP1 transmembrane peptides with dodecylphosphocholine and dodecyl-β-d-maltoside micelles: a molecular dynamics simulation study. Biochim Biophys Acta. 2014 Jan;1838(1 Pt B):493-509. doi: 10.1016/j.bbamem.2013.10.012. Epub 2013 Oct 21. PubMed PMID: 24157718.
11: Le RK, Harris BJ, Iwuchukwu IJ, Bruce BD, Cheng X, Qian S, Heller WT, O'Neill H, Frymier PD. Analysis of the solution structure of Thermosynechococcus elongatus photosystem I in n-dodecyl-β-D-maltoside using small-angle neutron scattering and molecular dynamics simulation. Arch Biochem Biophys. 2014 May 15;550-551:50-7. doi: 10.1016/j.abb.2014.04.005. Epub 2014 Apr 24. PubMed PMID: 24769336.
12: Feng S, Bummer PM. Competition of hydrophobic steroids with sodium dodecyl sulfate, dodecyltrimethylammonium bromide, or dodecyl β-D-maltoside for the dodecane/water interface. Langmuir. 2012 Dec 11;28(49):16927-32. doi: 10.1021/la303751e. Epub 2012 Nov 26. PubMed PMID: 23151278.
13: Patel SG, Bummer PM. Development of a Robust Method for Simultaneous Quantification of Polymer (HPMC) and Surfactant (Dodecyl β-D-Maltoside) in Nanosuspensions. AAPS PharmSciTech. 2016 Oct;17(5):1182-91. doi: 10.1208/s12249-015-0451-5. Epub 2015 Dec 3. PubMed PMID: 26634749.
14: Plazzotta B, Fegyver E, Mészáros R, Pedersen JS. Anisometric Polyelectrolyte/Mixed Surfactant Nanoassemblies Formed by the Association of Poly(diallyldimethylammonium chloride) with Sodium Dodecyl Sulfate and Dodecyl Maltoside. Langmuir. 2015 Jul 7;31(26):7242-50. doi: 10.1021/acs.langmuir.5b01280. Epub 2015 Jun 23. PubMed PMID: 26057578.
15: Abel S, Dupradeau FY, Raman EP, MacKerell AD Jr, Marchi M. Molecular simulations of dodecyl-β-maltoside micelles in water: influence of the headgroup conformation and force field parameters. J Phys Chem B. 2011 Jan 27;115(3):487-99. doi: 10.1021/jp109545v. Epub 2010 Dec 30. PubMed PMID: 21192681; PubMed Central PMCID: PMC3076730.
16: Phung D, Granum PE, Dietrich R, Märtlbauer E, Hardy SP. Inhibition of cytotoxicity by the Nhe cytotoxin of Bacillus cereus through the interaction of dodecyl maltoside with the NheB component. FEMS Microbiol Lett. 2012 May;330(2):98-104. doi: 10.1111/j.1574-6968.2012.02538.x. Epub 2012 Mar 22. PubMed PMID: 22385099.
17: Lambert O, Levy D, Ranck JL, Leblanc G, Rigaud JL. A new "gel-like" phase in dodecyl maltoside-lipid mixtures: implications in solubilization and reconstitution studies. Biophys J. 1998 Feb;74(2 Pt 1):918-30. PubMed PMID: 9533703; PubMed Central PMCID: PMC1302571.
18: Rifkin RA, Maggio ET, Dike S, Kerr DA, Levy M. n-Dodecyl-β-D-maltoside inhibits aggregation of human interferon-β-1b and reduces its immunogenicity. J Neuroimmune Pharmacol. 2011 Mar;6(1):158-62. doi: 10.1007/s11481-010-9226-7. Epub 2010 Jun 8. PubMed PMID: 20532646.
19: Bass WT, Bricker TM. Dodecyl maltoside-sodium dodecyl sulfate two-dimensional polyacrylamide gel electrophoresis of chloroplast thylakoid membrane proteins. Anal Biochem. 1988 Jun;171(2):330-8. PubMed PMID: 3407930.
20: Barera S, Pagliano C, Pape T, Saracco G, Barber J. Characterization of PSII-LHCII supercomplexes isolated from pea thylakoid membrane by one-step treatment with α- and β-dodecyl-D-maltoside. Philos Trans R Soc Lond B Biol Sci. 2012 Dec 19;367(1608):3389-99. doi: 10.1098/rstb.2012.0056. PubMed PMID: 23148265; PubMed Central PMCID: PMC3497064.

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